molecular formula C14H16N6O2 B2527949 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 1105224-15-4

2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2527949
CAS No.: 1105224-15-4
M. Wt: 300.322
InChI Key: PLACAJSAWPHJKA-UHFFFAOYSA-N
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Description

2-((4-((4-Methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methoxyphenylamino substituent at the 4-position and an ethanolamine moiety at the 6-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects .

Properties

IUPAC Name

2-[[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-22-10-4-2-9(3-5-10)17-12-11-8-16-20-13(11)19-14(18-12)15-6-7-21/h2-5,8,21H,6-7H2,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACAJSAWPHJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with a suitable diketone or ketoester.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with 4-methoxyaniline under basic conditions.

    Attachment of the ethanolamine moiety: The final step involves the reaction of the intermediate with ethanolamine, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C19H25N7O2C_{19}H_{25}N_{7}O_{2} with a molecular weight of 383.4 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.

Structural Formula

The structural representation can be denoted as follows:

InChI InChI 1S C19H25N7O2 c1 24 18 16 13 20 24 17 21 14 3 5 15 28 2 6 4 14 22 19 23 18 26 9 7 25 8 10 26 11 12 27 h3 6 13 27H 7 12H2 1 2H3 H 21 22 23 \text{InChI }\text{InChI 1S C19H25N7O2 c1 24 18 16 13 20 24 17 21 14 3 5 15 28 2 6 4 14 22 19 23 18 26 9 7 25 8 10 26 11 12 27 h3 6 13 27H 7 12H2 1 2H3 H 21 22 23 }

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation. For instance, novel derivatives have shown significant inhibitory activity against CDK2, suggesting their potential use in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activities. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine possess antibacterial and antifungal properties. These findings suggest potential applications in treating infections caused by resistant strains of bacteria .

Antiparasitic Effects

Another area of interest is the antiparasitic activity exhibited by pyrazolo[3,4-d]pyrimidine derivatives. Studies have demonstrated efficacy against various parasitic infections, making it a candidate for further exploration in tropical medicine .

Anti-inflammatory and Analgesic Effects

Compounds within this class have shown promise in reducing inflammation and pain. Their mechanisms may involve the inhibition of specific pathways associated with inflammatory responses . This opens avenues for developing new anti-inflammatory drugs.

Neuroprotective Properties

There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives may offer neuroprotective benefits. These compounds could potentially be used in conditions such as neurodegenerative diseases due to their ability to modulate neuronal signaling pathways .

Table: Summary of Research Findings on 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Study ReferenceApplication AreaKey Findings
AnticancerInhibits CDK2; potential for cancer therapy
AntimicrobialExhibits antibacterial and antifungal activities
AntiparasiticEffective against specific parasitic infections
Anti-inflammatoryReduces inflammation in preclinical models
NeuroprotectionModulates neuronal signaling; potential in neurodegenerative diseases

Notable Research Insights

  • Anticancer Studies : A study focused on the synthesis of new derivatives that exhibited potent CDK inhibition, suggesting a pathway for developing novel anticancer therapies .
  • Antimicrobial Efficacy : A comprehensive evaluation demonstrated that certain derivatives significantly reduced biofilm formation in pathogenic bacteria, indicating their potential as therapeutic agents against biofilm-associated infections .
  • Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that these compounds could mitigate oxidative stress in neuronal cells, presenting a new frontier for treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural versatility, with modifications at the 1-, 4-, and 6-positions significantly altering their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Biological Activity Source
2-((4-((4-Methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (Target Compound) 4-Methoxyphenylamino, ethanolamine C₁₉H₂₀N₆O₂ ~380.4 (calc.) Anticancer (HCT-116: IC₅₀ ~4.5 µM*)
2-((4-(Benzylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (Compound 1) Benzylamino, ethanolamine C₁₈H₁₉N₇O 373.4 Anticancer (HCT-116: IC₅₀ 4.5 µM)
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol 3,5-Dimethylphenylamino, piperazine-ethanol C₂₅H₂₉N₇O 443.55 Not reported (structural analog)
2-((4-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol 4-Chlorophenylamino, methylaminoethanol C₂₀H₁₉ClN₆O 394.9 Not reported (structural analog)
2-(4-{4-[(4-Methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol 4-Methoxyphenylamino, piperazine-ethanol, methyl at pyrazole C₁₉H₂₅N₇O₂ 383.4 Not reported (structural analog)

Notes:

  • Activity Trends: The benzylamino analog (Compound 1) demonstrates potent anticancer activity (IC₅₀ 4.5 µM), comparable to the target compound’s estimated activity . Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl in ) may reduce potency compared to electron-donating groups (e.g., 4-methoxyphenyl).
  • Solubility and Bioavailability: Piperazine-containing analogs (e.g., ) exhibit higher molecular weights (>400 Da), which may limit blood-brain barrier penetration. The ethanolamine group in the target compound enhances hydrophilicity, favoring aqueous solubility.

Physicochemical Properties

Property Target Compound Benzylamino Analog (Compound 1) Piperazine Analog ()
Molecular Weight ~380.4 373.4 443.55
logP (Predicted) ~1.5 (moderate lipophilicity) ~2.0 ~2.8
Hydrogen Bond Donors 3 (NH, OH) 3 2

Key Insight : The target compound balances moderate lipophilicity and hydrogen-bonding capacity, optimizing membrane permeability and target engagement.

Biological Activity

The compound 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol , identified by its CAS number 946289-52-7 , is a member of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article consolidates available research findings on the biological activity of this specific compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O2C_{21}H_{22}N_{6}O_{2}, with a molecular weight of 390.4 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and an aminoethanol moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
CAS Number946289-52-7

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In one study, the compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells while showing minimal toxicity to normal fibroblast cells (growth percentage = 80.06% ) .

The proposed mechanism for the anticancer activity involves the targeting of specific receptors and pathways associated with cancer cell survival and proliferation. The compound's structure suggests potential interactions with proteins involved in cell signaling pathways critical for tumor growth . For example, modifications at certain positions on the pyrazolo ring have been linked to enhanced binding affinity to targets like the ephrin receptor family , which is often overexpressed in tumors .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also shown promise in anti-inflammatory applications. Pyrazolo derivatives have been reported to inhibit inflammatory mediators in vitro. The introduction of specific substituents has been correlated with increased anti-inflammatory activity, suggesting that structural modifications can enhance therapeutic efficacy .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. Studies indicate that certain pyrazolo derivatives exhibit strong free radical scavenging abilities, which can protect cells from oxidative stress-related damage . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

Several case studies highlight the efficacy of pyrazolo derivatives:

  • Case Study 1 : A derivative similar to the compound was tested against various cancer lines, showing IC50 values ranging between 73 mg/mL and 84 mg/mL , indicating moderate cytotoxicity .
  • Case Study 2 : Research on another pyrazolo derivative revealed significant inhibition of cell growth in HeLa cells with reported percentages around 38% , while also exhibiting antioxidant properties through various assays such as ABTS and ORAC tests .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol?

A1. The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine intermediates with amino alcohol derivatives. A validated approach includes:

  • Step 1 : Reacting 4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-amine with ethylene oxide under inert conditions (e.g., nitrogen atmosphere) to introduce the ethanolamine moiety. This reaction requires careful temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) to optimize yield .
  • Step 2 : Purification via column chromatography (e.g., silica gel or C18 reverse-phase) to isolate the target compound. Yields typically range from 70–88% depending on reaction scale and purity of intermediates .

Q. Q2. How can researchers verify the structural integrity of this compound?

A2. Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrazolo[3,4-d]pyrimidine core, methoxyphenyl group, and ethanolamine chain.
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and substituent positions, if single crystals are obtainable .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in biological activity data for structurally similar pyrazolo[3,4-d]pyrimidine derivatives?

A3. Contradictions often arise from minor structural variations (e.g., substituent position or solvent effects). To address this:

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing methoxy with chloro or cyclohexyl groups) and test activity against a consistent biological target (e.g., kinase enzymes).
  • Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. For example, a methoxy group may enhance binding affinity by 2–3 fold compared to unsubstituted analogs .

Q. Q4. How can computational methods enhance the design of derivatives with improved pharmacological properties?

A4.

  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR or PI3K) using software like AutoDock Vina. Prioritize compounds with favorable binding scores (<−8.0 kcal/mol).
  • ADMET prediction : Use tools like SwissADME to optimize solubility (LogP <3) and reduce hepatotoxicity (e.g., avoiding reactive metabolites).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns to identify robust candidates .

Q. Q5. What experimental designs are critical for evaluating enzyme inhibition mechanisms?

A5.

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., ATP analogs for kinase inhibition).
  • Mechanistic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Cellular validation : Use Western blotting to confirm downstream target modulation (e.g., phosphorylation levels) in cancer cell lines .

Methodological Challenges and Solutions

Q. Q6. How can researchers address low solubility of this compound in aqueous buffers?

A6.

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation : Convert the free base to a hydrochloride or citrate salt.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. Q7. What analytical techniques are recommended for stability profiling under physiological conditions?

A7.

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (pH 1–13). Monitor degradation via HPLC-UV or LC-MS.
  • Half-life determination : Use accelerated stability protocols (e.g., 40°C/75% RH) to predict shelf-life .

Q. Q8. How can off-target effects be minimized during in vivo studies?

A8.

  • Dose optimization : Conduct pharmacokinetic studies (e.g., plasma half-life, Cmax_{max}) in rodent models.
  • CRISPR/Cas9 knockouts : Validate target specificity using isogenic cell lines lacking the protein of interest .

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